molecular formula C11H21NO B11909840 7-Pentylazepan-2-one CAS No. 84460-49-1

7-Pentylazepan-2-one

Cat. No.: B11909840
CAS No.: 84460-49-1
M. Wt: 183.29 g/mol
InChI Key: BUAVDNKUSNKBRL-UHFFFAOYSA-N
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Description

7-Pentylazepan-2-one is a seven-membered heterocyclic compound with a nitrogen atom in the ring It is a derivative of azepane, specifically substituted with a pentyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pentylazepan-2-one can be achieved through several methods. One common approach involves the ring-expansion reaction of a smaller cyclic precursor. For example, a 4-substituted cyclohexanone can be converted to the desired azepane derivative using a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as BF3.OEt2 . This method allows for the preparation of enantiomerically pure lactams.

Industrial Production Methods

Industrial production of this compound may involve similar ring-expansion techniques, optimized for large-scale synthesis. The use of readily available starting materials and efficient catalytic systems can enhance the yield and purity of the final product. Additionally, the process may be designed to minimize the production of by-products and waste, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Pentylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

7-Pentylazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Pentylazepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    7-Benzylazepan-2-one: Similar in structure but with a benzyl group instead of a pentyl group.

    6-Ethylpiperidin-2-one: A six-membered ring with an ethyl group.

    5-Methylpyrrolidin-2-one: A five-membered ring with a methyl group.

Uniqueness

7-Pentylazepan-2-one is unique due to its specific substitution pattern and ring size, which confer distinct chemical and biological properties. Its seven-membered ring structure provides a different spatial arrangement compared to smaller or larger rings, affecting its reactivity and interactions with other molecules .

Properties

CAS No.

84460-49-1

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

7-pentylazepan-2-one

InChI

InChI=1S/C11H21NO/c1-2-3-4-7-10-8-5-6-9-11(13)12-10/h10H,2-9H2,1H3,(H,12,13)

InChI Key

BUAVDNKUSNKBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCCC(=O)N1

Origin of Product

United States

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